molecular formula C10H8N4O3 B2765072 2-[(1H-[1,2,4]Triazole-3-carbonyl)-amino]-benzoic acid CAS No. 328562-81-8

2-[(1H-[1,2,4]Triazole-3-carbonyl)-amino]-benzoic acid

Cat. No. B2765072
CAS RN: 328562-81-8
M. Wt: 232.199
InChI Key: PBDYQKKVHJDQLD-UHFFFAOYSA-N
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Description

“2-[(1H-[1,2,4]Triazole-3-carbonyl)-amino]-benzoic acid” is a compound that contains a 1,2,4-triazole ring. 1,2,4-Triazole-containing scaffolds are unique heterocyclic compounds present in an array of pharmaceuticals and biologically important compounds used in drug-discovery studies against cancer cells, microbes, and various types of disease in the human body .


Synthesis Analysis

The synthesis of 1,2,4-triazole-containing scaffolds has attracted significant attention due to their widespread potential pharmaceutical activity. Synthetic methods reported to date provide access to a wide range of 1,2,4-triazole via multistep synthetic routes .


Molecular Structure Analysis

The molecular structure of 1,2,4-triazole-containing compounds is unique and facilitates the formation of a variety of non-covalent bonds with enzymes and receptors, inducing broad-spectrum biological activities .


Chemical Reactions Analysis

1,2,4-Triazoles operate as main pharmacophores through hydrogen-bonding and dipole interactions with the biological receptors . They have been introduced as an antimicrobial agent and various medicines such as Fluconazole, Flupoxam, and Anastrozole which contain a 1,2,4-triazole group .

Scientific Research Applications

These applications highlight the versatility and significance of 1,2,4-triazole-3-carboxylic acid in scientific research. If you’d like further details on any specific area, feel free to ask! 😊

properties

IUPAC Name

2-(1H-1,2,4-triazole-5-carbonylamino)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N4O3/c15-9(8-11-5-12-14-8)13-7-4-2-1-3-6(7)10(16)17/h1-5H,(H,13,15)(H,16,17)(H,11,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBDYQKKVHJDQLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)NC(=O)C2=NC=NN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(1H-[1,2,4]Triazole-3-carbonyl)-amino]-benzoic acid

CAS RN

328562-81-8
Record name 2-(1H-1,2,4-triazole-3-amido)benzoic acid
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